molecular formula C19H22N+ B13408632 2-(1-Adamantyl)isoquinolin-2-ium

2-(1-Adamantyl)isoquinolin-2-ium

Cat. No.: B13408632
M. Wt: 264.4 g/mol
InChI Key: HVRSIWPDKDEACR-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)isoquinolin-2-ium is a compound that combines the structural features of adamantane and isoquinoline Adamantane is a polycyclic cage molecule known for its high symmetry and stability, while isoquinoline is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)isoquinolin-2-ium typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)isoquinolin-2-ium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Adamantyl)isoquinolin-2-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)isoquinolin-2-ium involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

IUPAC Name

2-(1-adamantyl)isoquinolin-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-6,13-16H,7-12H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRSIWPDKDEACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[N+]4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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